dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate
Overview
Description
Dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a terephthalate core substituted with a dimethyl ester group and an amide linkage to a 4-isopropylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-isopropylbenzoic acid with an amine derivative of terephthalic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The resulting amide is then subjected to esterification using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and ester functionalities allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the amide and 4-isopropylbenzoyl groups, making it less versatile in certain applications.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the 4-isopropylbenzoyl moiety, leading to different reactivity and applications.
Dimethyl 4-isopropylbenzoate: Similar in structure but lacks the terephthalate core, affecting its chemical properties and uses.
Uniqueness
Dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate is unique due to its combination of ester, amide, and aromatic functionalities, which confer a distinct set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
dimethyl 2-[(4-propan-2-ylbenzoyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(2)13-5-7-14(8-6-13)18(22)21-17-11-15(19(23)25-3)9-10-16(17)20(24)26-4/h5-12H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRGHFCMSOBKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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